Cas no 96319-21-0 (ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE)
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- AB56255
- DTXSID90540445
- MFCD10566551
- SCHEMBL18675323
- ETHYL2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
- 96319-21-0
- C91737
-
- Inchi: 1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
- InChI Key: BWSGNJCQTWVCQP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C)=NN2C=CC=NC2=1)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 56.5Ų
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Pricemore >>
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| abcr | AB595886-100mg |
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate; . |
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€306.40 | 2025-04-14 |
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Suppliers
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0): A Comprehensive Overview
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound with a wide range of biological activities. The unique structure of this compound makes it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a pyrazolo[1,5-a]pyrimidine core with an ethyl ester group attached to the carboxylic acid moiety at the 3-position and a methyl group at the 2-position. This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the diverse biological activities of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One notable area of research is its potential as an antitumor agent. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California revealed that this compound can modulate the activity of certain neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to influence neurotransmitter systems makes it a valuable lead compound for further investigation.
The pharmacokinetic properties of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties suggest that ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate could be developed into an effective oral medication.
Another area of interest is the potential use of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been well-documented in the literature. A common synthetic route involves the condensation of ethyl cyanoacetate with an appropriate pyrazole derivative followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. This synthetic method is efficient and scalable, making it suitable for large-scale production.
In conclusion, ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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